1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N3O3S.BrH/c1-14-5-3-6-18(15(14)2)21-13-20(24,22-11-4-12-27-19(21)22)16-7-9-17(10-8-16)23(25)26;/h3,5-10,24H,4,11-13H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOYXPMUJUZBCJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)[N+](=O)[O-])O)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a member of the imidazo-thiazine class of compounds. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by a tetrahydroimidazo-thiazine core with multiple substituents that may influence its biological activity. The presence of the dimethylphenyl and nitrophenyl groups suggests potential interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds within the imidazo-thiazine class exhibit a range of biological activities including:
- Anticonvulsant Activity : Similar compounds have shown efficacy in models of induced seizures. For instance, derivatives with structural similarities have been evaluated for their anticonvulsant properties using picrotoxin-induced convulsion models, demonstrating significant protective indices .
- Anticancer Activity : The imidazo-thiazine derivatives have been screened against various cancer cell lines. Compounds with similar structures have exhibited cytotoxic effects against A549 (lung adenocarcinoma) and Jurkat (leukemia) cell lines, with some showing IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Properties : Compounds in this class have also been assessed for antibacterial and antifungal activities. Specific derivatives have shown promising results against Mycobacterium tuberculosis and other bacterial strains .
Anticonvulsant Studies
In a study evaluating anticonvulsant activity, compounds structurally related to our target compound were tested. The most active compound demonstrated an effective dose (ED50) of 18.4 mg/kg with a protection index (PI) of 9.2 against convulsions induced by picrotoxin . This suggests that modifications in the imidazo-thiazine structure can enhance anticonvulsant efficacy.
Anticancer Activity
A series of related imidazo-thiazine derivatives were synthesized and tested for anticancer activity. Notably:
- Compound 13 exhibited equipotent activity against both A549 and Jurkat cell lines with IC50 values less than doxorubicin.
- Structure-activity relationship (SAR) analysis indicated that substitutions on the phenyl rings significantly affected cytotoxicity; specifically, m,p-dimethyl substitutions enhanced activity .
Antimicrobial Studies
In antimicrobial assays, certain derivatives demonstrated MIC values as low as 3.125 μg/mL against Mycobacterium tuberculosis H37Rv strain. The presence of specific substituents was found to enhance antibacterial activity significantly .
Case Studies
Several studies have highlighted the potential therapeutic applications of imidazo-thiazine derivatives:
- Antitumor Activity : A study reported that certain derivatives showed significant antitumor activity in vivo, correlating structural features with enhanced efficacy against specific tumor types.
- Neuroprotective Effects : Some compounds demonstrated neuroprotective effects in models of neurodegeneration, suggesting a potential role in treating conditions like epilepsy or Alzheimer's disease due to their ability to modulate neurotransmitter levels.
Scientific Research Applications
The compound 1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex organic molecule with potential applications in various fields of scientific research. This article will explore its applications, particularly in medicinal chemistry and material science, supported by relevant data tables and case studies.
Basic Information
- IUPAC Name : 1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol; bromide
- Molecular Formula : C20H22BrN3O3S
- Molecular Weight : 464.38 g/mol
Medicinal Chemistry
The compound exhibits significant biological activity that can be leveraged in the development of pharmaceuticals. Its structure suggests potential as an antimicrobial or anticancer agent due to the presence of nitrophenyl and hydroxy groups which are known to enhance biological activity.
Case Study: Antimicrobial Activity
Research has indicated that compounds similar to this imidazo-thiazine derivative demonstrate promising antimicrobial properties. For instance, derivatives of thiazole compounds have shown efficacy against a range of bacteria and fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways .
Case Study: Anticancer Properties
Studies involving related compounds have highlighted their potential in targeting cancer cells. The ability to induce apoptosis in cancerous cells has been documented for several thiazine derivatives. For example, molecular docking studies have shown that such compounds can effectively bind to specific receptors involved in cancer cell proliferation .
Material Science
Due to its unique structural features, this compound can also find applications in material science, particularly in the development of novel materials for electronic and photonic applications.
Example: Conductive Polymers
Research has explored the incorporation of imidazo-thiazine derivatives into conductive polymers. These materials are valuable in developing sensors and other electronic devices due to their enhanced electrical conductivity and stability under various environmental conditions.
Analytical Chemistry
The compound's distinct spectral properties make it suitable for use as a reagent in analytical chemistry. Its ability to form complexes with metal ions can be utilized in the detection and quantification of various substances through spectroscopic methods.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents and heterocyclic modifications:
Substituent-Based Comparisons
Table 1: Substituent Variations in Analogous Compounds
Key Observations:
- Electron-Withdrawing vs.
- Halogen Effects : Chloro () and fluoro () substituents may increase lipophilicity (logP ~3.87 for ’s compound), influencing bioavailability .
Key Observations:
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted phenyl precursors with heterocyclic intermediates. Key steps include:
- Use of 3-mercaptopropionic acid and aromatic imines in the presence of T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide) and pyridine to form the thiazine core .
- Solvent selection (e.g., THF, dichloromethane) and catalysts (e.g., triethylamine) to stabilize intermediates .
- Crystallization from ethanol or ethyl acetate/hexane mixtures for purification . Yield optimization requires strict control of temperature (room temperature to 50°C) and stoichiometric ratios of reactants .
Q. How is the compound’s structure validated, and which spectroscopic techniques are most reliable?
Structural confirmation relies on:
- X-ray crystallography (using SHELX software for refinement) to resolve the thiazine ring conformation and substituent orientations .
- ¹H/¹³C NMR to assign chemical shifts for the imidazo-thiazine core, aromatic protons, and hydroxyl groups .
- HRMS (ESI) for precise molecular weight verification, with deviations <2 ppm .
- IR spectroscopy to identify functional groups (e.g., hydroxyl stretch at ~3400 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., dihedral angles, ring conformations) be resolved?
Discrepancies in crystal structures (e.g., envelope vs. planar thiazine rings) arise from packing effects or solvent interactions. Mitigation strategies include:
- Comparing multiple datasets from different crystallization solvents (e.g., ethanol vs. DMF) .
- Using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts) influencing conformation .
- Cross-validating with solid-state NMR to assess dynamic behavior in the crystal lattice .
Q. What methodologies are effective for analyzing its potential biological activity, and how do structural features influence pharmacological profiles?
- Antimicrobial assays : Test against E. coli, B. mycoides, and C. albicans using broth microdilution (MIC values) .
- Enzyme inhibition studies : Screen against kinases or cyclooxygenases via fluorescence polarization, leveraging the nitro group’s electron-withdrawing effects for target binding .
- ADMET prediction : Computational modeling (e.g., SwissADME) to evaluate logP (~3.5), solubility (<0.1 mg/mL), and cytochrome P450 interactions .
Q. How can synthetic byproducts or degradation products be identified and minimized?
- HPLC-MS with C18 columns (acetonitrile/water gradient) detects impurities >0.1% .
- Reaction monitoring via in-situ IR to track nitro group reduction or hydroxyl oxidation .
- Optimize protecting groups (e.g., acetyl for hydroxyl) during multi-step synthesis to prevent side reactions .
Q. What computational approaches predict its reactivity or stability under varying pH/temperature conditions?
- DFT calculations (Gaussian 16) to model hydrolysis pathways of the imidazo-thiazine core, identifying vulnerable bonds (e.g., C–N in thiazine) .
- Molecular dynamics simulations (AMBER) to assess conformational stability in aqueous vs. lipid environments .
Methodological Challenges and Contradictions
Q. Why do some synthetic protocols report low yields (<50%) despite optimized conditions?
Contradictions arise from:
- Steric hindrance from the 2,3-dimethylphenyl group, slowing nucleophilic attack during cyclization .
- Competing side reactions (e.g., nitro group reduction in acidic media), addressed by using inert atmospheres (N₂) .
- Incomplete purification due to similar polarity of byproducts; flash chromatography with silica gel (20–100% ethyl acetate/hexanes) improves separation .
Q. How do solvent polarity and counterion choice impact crystallization outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
